molecular formula C14H12N4O B1227722 4-(5-Methyl-3-phenylisoxazol-4-yl)pyrimidin-2-amine CAS No. 264256-23-7

4-(5-Methyl-3-phenylisoxazol-4-yl)pyrimidin-2-amine

Cat. No. B1227722
CAS RN: 264256-23-7
M. Wt: 252.27 g/mol
InChI Key: XWMBSXFOZPVNQH-UHFFFAOYSA-N
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Description

4-(5-methyl-3-phenylisoxazol-4-yl)pyrimidin-2-amine is a member of the class of isoxazoles carrying phenyl, 2-aminopyrimidin-4-yl and methyl substituents at positions 3, 4 and 5 respectively. It is a member of isoxazoles and an aminopyrimidine.

Scientific Research Applications

Synthesis and Biological Activity

4-(5-Methyl-3-phenylisoxazol-4-yl)pyrimidin-2-amine has been explored for its role in the synthesis of various heterocyclic compounds. Research has shown the potential of these compounds in biological activities, including insecticidal and antibacterial properties. For instance, Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

Antifungal and Antibacterial Applications

Several studies have focused on the antifungal and antibacterial capabilities of derivatives of pyrimidin-2-amine. For example, research by Mallikarjunaswamy, Bhadregowda, and Mallesha (2013) synthesized pyrimidine salts and evaluated their in vitro antibacterial and antifungal activities (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Antioxidant Properties

Research into the antioxidant activity of pyrimidine derivatives has been conducted, highlighting the potential of these compounds in this area. Kotaiah et al. (2012) studied the synthesis and antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, demonstrating significant radical scavenging activities (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Potential in Cancer Research

The potential application of pyrimidin-2-amine derivatives in cancer research is a significant area of interest. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, finding promising results in cytotoxic activities against cancer cell lines (Rahmouni et al., 2016).

Antiviral Applications

The antiviral potential of pyrimidin-2-amine derivatives has also been explored. Tantawy et al. (2012) synthesized a new series of pyrazole derivatives and evaluated their antiviral activity against herpes simplex virus, demonstrating strong antiviral activity in some compounds (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

properties

CAS RN

264256-23-7

Product Name

4-(5-Methyl-3-phenylisoxazol-4-yl)pyrimidin-2-amine

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C14H12N4O/c1-9-12(11-7-8-16-14(15)17-11)13(18-19-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,15,16,17)

InChI Key

XWMBSXFOZPVNQH-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(=NC=C3)N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(=NC=C3)N

solubility

33.8 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above Compound 3 (17.7 g, 0.088 mol) and dimethylformamide dimethyl acetal (DMF.DMA) (160 g, 0.132 mol) were refluxed overnight. To the reaction mixture was added ethyl acetate and saturated aqueous NaCl. The organic phase was washed with saturated aqueous NaCl (twice) and dried (MgSO4). The organic solvent was removed under reduced pressure, and the crude product material was dissolved in 200 mL methanol. To the solution was added guanidine hydrochloride (10.5 g, 0.110 mol) in 100 mL methanol, followed by sodium methoxide (6.17 g, 0.114 mol) in 100 mL methanol. The reaction mixture was refluxed overnight and then was cooled to room temperature. The reaction solvent was concentrated to approximately 100 mL total volume, and the precipitated product was filtered. The filtration cake afforded the title compound (9.3 g). The overall yield for two steps was 46%.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6.17 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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